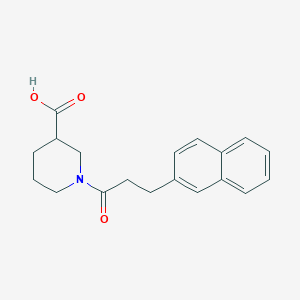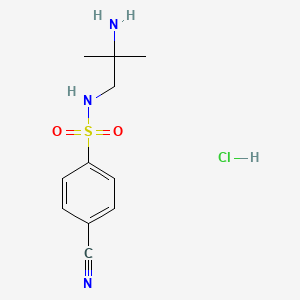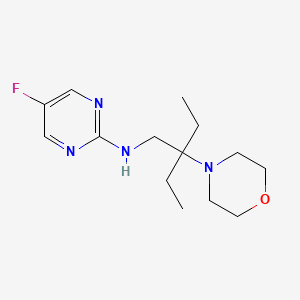![molecular formula C17H27N3O B7640199 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide, also known as JNJ-31020028, is a novel and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons and plays an important role in pain perception and inflammation. JNJ-31020028 has been shown to have potential therapeutic applications in pain management, inflammation, and other related disorders.
Wirkmechanismus
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide acts as a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into sensory neurons, which in turn reduces the release of neurotransmitters involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain and inflammation, this compound has been shown to reduce the release of histamine from mast cells, which is involved in allergic reactions. This compound has also been shown to reduce the activity of macrophages, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide is its selectivity for the TRPV1 channel, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in other disorders, such as itch, asthma, and gastrointestinal disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on pain and inflammation.
Synthesemethoden
The synthesis of 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process, starting with the reaction of 3,5-dimethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with 4-pyridinecarboxaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide has been extensively studied in preclinical models of pain and inflammation. In a rat model of neuropathic pain, this compound was found to significantly reduce pain behavior and improve motor function. In a mouse model of acute inflammation, this compound was shown to reduce paw edema and inflammatory cytokine production. These findings suggest that this compound may have potential therapeutic applications in pain management and inflammation.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13-9-14(2)11-16(10-13)19-8-5-17(21)20-12-15-3-6-18-7-4-15/h3-4,6-7,13-14,16,19H,5,8-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJAYWVYPDELHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)